VU0029767
Overview
Description
VU0029767 is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, a member of the muscarinic acetylcholine family of G protein-coupled receptors. This compound enhances the potency and efficacy of acetylcholine at the M1 receptor, making it a valuable tool in the study of cholinergic signaling and its implications in various physiological and pathological processes .
Mechanism of Action
Target of Action
The primary target of VU0029767 is the muscarinic M1 acetylcholine receptor (M1 mAChR) . M1 is a member of the muscarinic acetylcholine family of G-protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological functions, including learning and memory in the central nervous system.
Mode of Action
This compound acts as a selective, positive allosteric modulator at the M1 mAChR . It potentiates the agonistic effect of acetylcholine (ACh) for M1 . Specifically, it shifts the ACh competition curve by 1.7 to 8.8-fold, compared to control . This means that this compound increases both the potency and efficacy of ACh at M1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the acetylcholine signaling pathway via the M1 mAChR . By potentiating the effect of ACh, this compound enhances intracellular calcium mobilization .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The potentiation of ACh’s effect on M1 mAChR by this compound leads to enhanced intracellular calcium mobilization . This could potentially influence various cellular processes regulated by calcium signaling.
Biochemical Analysis
Biochemical Properties
VU0029767 plays a pivotal role in biochemical reactions by modulating the muscarinic M1 acetylcholine receptor. It enhances the receptor’s response to acetylcholine without competing at the acetylcholine binding site. This modulation is achieved through positive allosteric interactions, which shift the concentration-dependent response to acetylcholine at least five-fold . Additionally, this compound potentiates the effects of the allosteric agonist TBPB, further enhancing its biochemical significance .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. By modulating the muscarinic M1 acetylcholine receptor, it influences cell signaling pathways, particularly those involving phospholipase C and phospholipase D . This modulation results in increased intracellular calcium mobilization, which is crucial for numerous cellular functions. Furthermore, this compound has been shown to enhance the potency and efficacy of acetylcholine at the M1 receptor, thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic M1 acetylcholine receptor as a positive allosteric modulator. This binding does not compete with acetylcholine at the primary binding site but instead enhances the receptor’s response to acetylcholine . This compound also potentiates the effects of the allosteric agonist TBPB, leading to increased receptor activation and subsequent downstream signaling . This modulation of receptor activity is crucial for its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability at room temperature and maintains its activity in various assays . Long-term studies have shown that this compound continues to modulate the muscarinic M1 acetylcholine receptor effectively, with no significant degradation observed over extended periods . These findings highlight the compound’s potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the muscarinic M1 acetylcholine receptor without causing adverse effects . At higher doses, some threshold effects and potential toxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications . These findings underscore the importance of dosage considerations in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to the muscarinic M1 acetylcholine receptor. It interacts with enzymes and cofactors that modulate acetylcholine responses, thereby influencing metabolic flux and metabolite levels . The compound’s ability to enhance acetylcholine potency and efficacy further underscores its role in these metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation at target sites, ensuring effective modulation of the muscarinic M1 acetylcholine receptor . The compound’s distribution patterns are crucial for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the muscarinic M1 acetylcholine receptor on the cell membrane . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . The precise subcellular localization of this compound is essential for its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the hydrazone: The reaction between 2-hydroxynaphthaldehyde and acetohydrazide in the presence of an acid catalyst forms the hydrazone intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up with appropriate optimization of reaction conditions and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
VU0029767 undergoes various chemical reactions, including:
Substitution reactions: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The hydroxyl group on the naphthalene ring can undergo oxidation to form quinones or reduction to form dihydroxy derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents and nucleophiles, with reactions typically carried out under basic or acidic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution reactions: Products include various substituted derivatives of this compound.
Oxidation reactions: Products include quinones and other oxidized derivatives.
Reduction reactions: Products include dihydroxy derivatives and other reduced forms of this compound.
Scientific Research Applications
VU0029767 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of muscarinic acetylcholine receptor modulators.
Biology: Employed in research on cholinergic signaling pathways and their roles in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new drugs targeting the muscarinic acetylcholine receptors.
Comparison with Similar Compounds
Similar Compounds
VU0090157: Another positive allosteric modulator of the M1 muscarinic acetylcholine receptor, differing in its activities at the mutant form of M1 and its potentiation of TBPB.
TBPB: An allosteric agonist of the M1 muscarinic acetylcholine receptor, often used in conjunction with VU0029767 to study ligand-directed trafficking.
Uniqueness
This compound is unique in its ability to selectively modulate the M1 muscarinic acetylcholine receptor without competing at the acetylcholine binding site. This selectivity allows for more precise studies of cholinergic signaling and its implications in various physiological and pathological processes .
Properties
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJGCUSLSJMMD-YDZHTSKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326001-01-8 | |
Record name | 326001-01-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does VU0029767 interact with the M1 muscarinic receptor and what are the downstream effects of this interaction?
A1: this compound acts as a positive allosteric modulator (PAM) of the M1 mAChR. [] This means it binds to a site distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to ACh. [] The research indicates that this compound increases the affinity of M1 for ACh, leading to a leftward shift in the ACh concentration-response curve. [] This enhanced signaling through M1, upon binding of ACh, can then activate downstream pathways such as phosphoinositide hydrolysis and phospholipase D. [] Interestingly, this compound demonstrates a distinct profile in its ability to potentiate these pathways compared to another M1 PAM, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), suggesting potential for selective modulation of M1 signaling. []
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